5-Chloro-2-methylpyridine 1-Oxide
Overview
Description
5-Chloro-2-methylpyridine 1-Oxide is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a white solid that is soluble in water and polar organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-methylpyridine 1-Oxide typically involves the oxidation of 2-chloro-5-methylpyridine. One common method is the reaction of 2-chloro-5-methylpyridine with hydrogen peroxide in the presence of a catalyst such as TS-1 . The reaction conditions include maintaining a temperature range of -30°C to +50°C .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of phosgene (COCl2) and trimethylamine as reagents. The process includes reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene at temperatures between -30°C and +50°C, followed by further reaction with phosgene at temperatures between 50°C and 150°C .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and TS-1 catalyst.
Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Scientific Research Applications
5-Chloro-2-methylpyridine 1-Oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyridine 1-Oxide involves its interaction with molecular targets through oxidation and substitution reactions. The compound can act as an oxidizing agent, transferring oxygen to other molecules . It can also participate in substitution reactions, where it replaces the chlorine atom with other functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but lacks the N-oxide group.
2-Amino-5-methylpyridine: Contains an amino group instead of a chlorine atom.
5-Methyl-2-nitropyridine: Contains a nitro group instead of a chlorine atom.
Uniqueness
5-Chloro-2-methylpyridine 1-Oxide is unique due to its N-oxide group, which imparts distinct chemical reactivity and properties compared to its analogs . This makes it valuable in specific chemical reactions and applications where the N-oxide functionality is required.
Biological Activity
5-Chloro-2-methylpyridine 1-Oxide (C6H6ClNO) is an organic compound notable for its diverse biological activities and applications in various scientific fields. With a molecular weight of 143.57 g/mol, this compound is synthesized primarily through the oxidation of 2-chloro-5-methylpyridine, often using hydrogen peroxide and catalysts like TS-1. Its unique N-oxide group differentiates it from related pyridine compounds, enhancing its reactivity and potential biological interactions .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through oxidation and substitution reactions. It functions as an oxidizing agent, facilitating the transfer of oxygen to other molecules, which can lead to modifications in biological pathways .
Potential Biological Applications
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in pharmaceutical formulations .
- Biocatalysis : The compound has been investigated for its role in biocatalytic processes, particularly in the hydroxylation of pyridine derivatives using whole cells of Burkholderia sp. MAK1, indicating its utility in biotransformation applications .
- Pharmaceutical Development : Its structural characteristics position it as a candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways .
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various pyridine derivatives found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Biocatalytic Applications
Research utilizing Burkholderia sp. MAK1 demonstrated that this bacterium could effectively convert various pyridine derivatives into their corresponding N-oxides, including this compound. This biotransformation process highlights the compound's potential as a substrate in microbial metabolism studies and its relevance in green chemistry approaches .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-2-methylpyridine | Lacks N-oxide group | Limited biological activity |
2-Amino-5-methylpyridine | Contains amino group | Exhibits some antimicrobial properties |
5-Methyl-2-nitropyridine | Contains nitro group | Notable for different reactivity patterns |
The presence of the N-oxide group in this compound contributes to its distinct reactivity and potential interactions with biological systems compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMZTXMCAPZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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